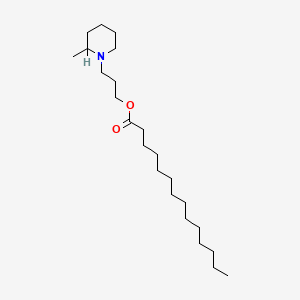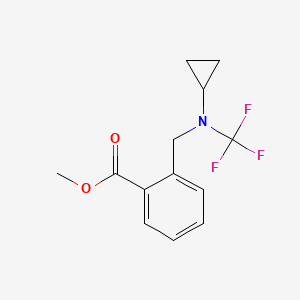
N-(2-dimethylaminoethyl)-4-iodo-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-dimethylaminoethyl)-4-iodo-benzamide: is an organic compound characterized by the presence of an iodine atom attached to a benzamide structure, which is further linked to a dimethylaminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-dimethylaminoethyl)-4-iodo-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodobenzoic acid and 2-dimethylaminoethylamine.
Amidation Reaction: The 4-iodobenzoic acid is reacted with 2-dimethylaminoethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The iodine atom in N-(2-dimethylaminoethyl)-4-iodo-benzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the dimethylaminoethyl group.
Coupling Reactions: The benzamide structure allows for coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents at the iodine position.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide (DMF).
Major Products:
- Substituted benzamides with various functional groups replacing the iodine atom.
- Oxidized or reduced derivatives of the dimethylaminoethyl group.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: N-(2-dimethylaminoethyl)-4-iodo-benzamide serves as a building block for the synthesis of more complex organic molecules through various coupling reactions.
Biology:
Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules, facilitating the study of biological interactions.
Medicine:
Drug Development: The benzamide structure is a common motif in pharmaceuticals, and modifications of this compound can lead to the development of new therapeutic agents.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(2-dimethylaminoethyl)-4-iodo-benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylaminoethyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes. The iodine atom can be involved in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
N-(2-dimethylaminoethyl)-4-bromo-benzamide: Similar structure but with a bromine atom instead of iodine.
N-(2-dimethylaminoethyl)-4-chloro-benzamide: Contains a chlorine atom in place of iodine.
N-(2-dimethylaminoethyl)-4-fluoro-benzamide: Features a fluorine atom instead of iodine.
Uniqueness:
Iodine Atom: The presence of the iodine atom in N-(2-dimethylaminoethyl)-4-iodo-benzamide provides unique reactivity and potential for halogen bonding, which can be advantageous in certain chemical and biological applications.
Dimethylaminoethyl Group: This group enhances the compound’s solubility and facilitates interactions with biological targets, making it a versatile building block in drug development and material science.
Propriétés
Numéro CAS |
6217-59-0 |
|---|---|
Formule moléculaire |
C11H15IN2O |
Poids moléculaire |
318.15 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)ethyl]-4-iodobenzamide |
InChI |
InChI=1S/C11H15IN2O/c1-14(2)8-7-13-11(15)9-3-5-10(12)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,15) |
Clé InChI |
YKTZMFBGMJVINK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC(=O)C1=CC=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



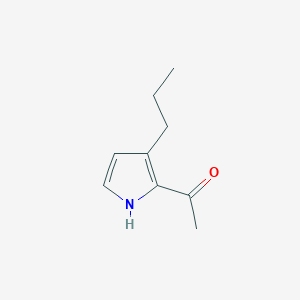
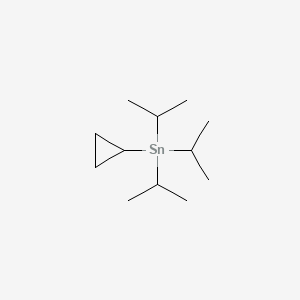

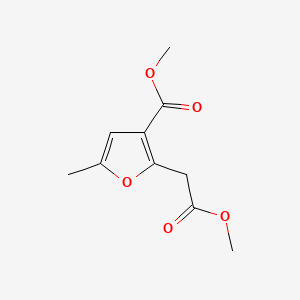
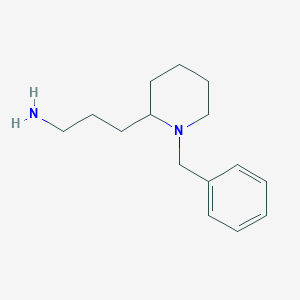

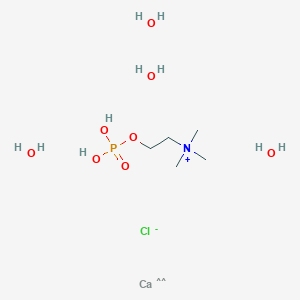
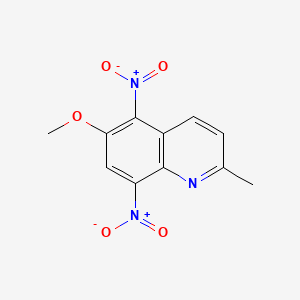


![4-[(1Z)-1-Propen-1-yloxy]aniline](/img/structure/B13961314.png)
